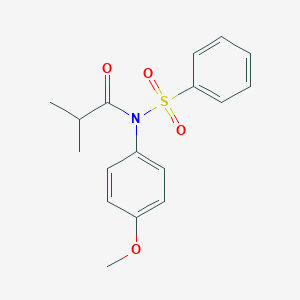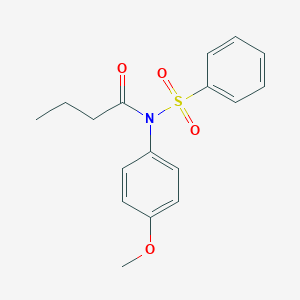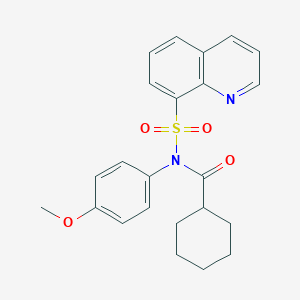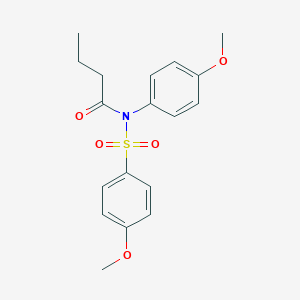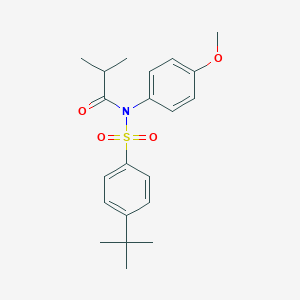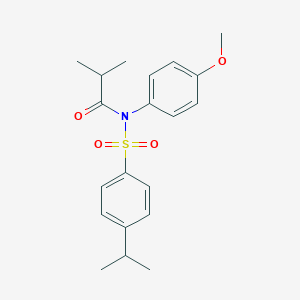![molecular formula C11H6F9NO2 B284126 2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of research. It has been used as a reagent in organic synthesis to produce a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a catalyst in various chemical reactions, such as esterification, amidation, and cyclization.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. It has been shown to activate carbonyl groups in organic molecules, making them more reactive towards nucleophilic attack. This compound has also been shown to increase the rate of proton transfer reactions and promote the formation of hydrogen bonds.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, by binding to their active sites. This compound has also been shown to affect the structure and function of proteins, including the denaturation of some proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has several advantages for use in lab experiments. It is a highly reactive reagent that can be used in a wide range of chemical reactions. It is also stable, easy to handle, and readily available. However, this compound has some limitations, such as its toxicity and corrosiveness. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the exploration of this compound's potential applications in materials science, such as the synthesis of new polymers and nanomaterials. Additionally, the study of this compound's interactions with biological systems could lead to the development of new pharmaceuticals and biocatalysts.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's versatility and reactivity make it an important reagent in organic synthesis, and its potential applications in materials science and biocatalysis make it an area of interest for future research.
Synthesemethoden
The synthesis of 2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide involves the reaction between 2,2,2-trifluoroethylamine and 2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or diethyl ether, and the product is obtained by filtration and recrystallization.
Eigenschaften
Molekularformel |
C11H6F9NO2 |
|---|---|
Molekulargewicht |
355.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H6F9NO2/c12-9(13,14)4-23-7-2-1-5(10(15,16)17)3-6(7)21-8(22)11(18,19)20/h1-3H,4H2,(H,21,22) |
InChI-Schlüssel |
SZJKJWVUVOOCKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)OCC(F)(F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


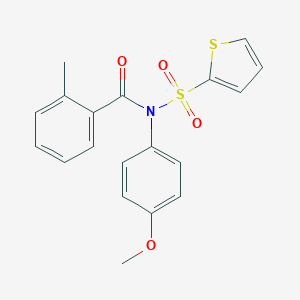

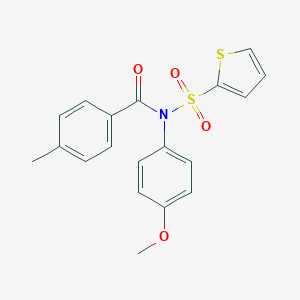
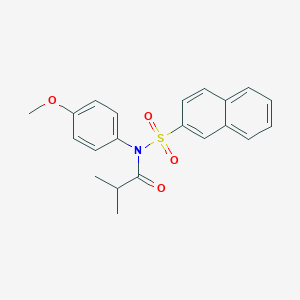
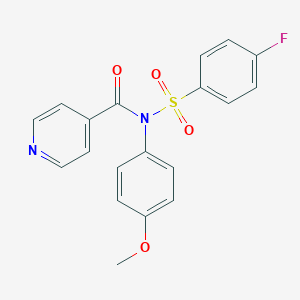

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
